molecular formula C21H16N2OS2 B2821653 4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034344-68-6

4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2821653
CAS No.: 2034344-68-6
M. Wt: 376.49
InChI Key: RGKDHMMBCNZXJT-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring dual thiophene substituents (2- and 3-positions) and a pyridine-methyl linker. The compound’s synthesis likely involves amide coupling between a substituted benzoic acid and a pyridinylmethylamine intermediate, followed by purification via chromatography .

Properties

IUPAC Name

4-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c24-21(16-7-5-15(6-8-16)19-4-2-11-26-19)23-13-17-3-1-10-22-20(17)18-9-12-25-14-18/h1-12,14H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKDHMMBCNZXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of a thiophene derivative with a pyridine derivative, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or dimethylformamide. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, either by inhibition or activation. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules from the literature:

Compound Core Structure Key Substituents Potential Implications
4-(Thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide Benzamide - 4-Thiophen-2-yl
- N-(Pyridin-3-yl-methyl) with 2-thiophen-3-yl
Enhanced aromatic stacking; potential for dual heterocyclic interactions with targets.
(E)-N-(2-Amino-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7c) Benzamide - Acrylamido linker
- 5-Thiophen-2-yl on aniline
Rigid acrylamido spacer may reduce conformational flexibility compared to methylene linker.
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Benzamide - Thiazole ring
- Morpholinomethyl group
Thiazole’s nitrogen atoms may enhance solubility; morpholine adds basicity and H-bonding.
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide Acetamide - Methoxyphenyl
- Thiazole ring
Acetamide’s shorter chain vs. benzamide may reduce aromatic interactions with targets.
N-(4-(4-(2-(Diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluoro-phenyl)-2-(pyridin-3-yl)benzamide Benzamide - Piperazine-fluorophenyl
- Diethylamino carbonyl
Fluorine enhances metabolic stability; piperazine introduces conformational diversity.

Key Observations:

Substituent Effects :

  • The methylene linker in the target compound (vs. acrylamido in 7c ) offers greater conformational flexibility, which could optimize binding to sterically constrained active sites.
  • Morpholine ( ) and piperazine ( ) groups contribute to basicity and solubility, whereas thiophene moieties prioritize lipophilicity and electron-rich interactions.

Synthetic Approaches :

  • Amide coupling (e.g., EDCl/HOBt) is common across analogs . The target compound’s synthesis likely parallels methods described for 7c , involving sequential functionalization of the benzamide core.
  • Zinc-mediated reductions ( ) and chromatography purification are recurring steps, underscoring the need for precise control over heterocyclic substituents.

Thiophene and pyridine motifs are prevalent in kinase or HDAC inhibitors, implying similar mechanistic pathways.

Structural Analysis Tools

Crystallographic refinement software (e.g., SHELXL and OLEX2 ) are critical for confirming the geometry of synthesized compounds. For instance, SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles in heterocyclic systems, aiding structure-activity relationship (SAR) studies .

Biological Activity

4-(Thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes thiophene and pyridine moieties, which are known to enhance biological activity through various mechanisms. Its molecular formula is C17H16N2SC_{17}H_{16}N_2S with a molecular weight of 280.39 g/mol. The presence of these heterocycles suggests potential interactions with biological targets, including enzymes and receptors.

Research indicates that compounds similar to this compound often act through the following mechanisms:

  • Histone Deacetylase Inhibition : Compounds in this class have shown promise as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell proliferation and survival.
  • Antiviral Activity : Similar structures have been noted for their effectiveness against viral enzymes, suggesting potential antiviral properties.
  • Antitumor Activity : The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.

Antitumor Activity

A study on a related compound demonstrated significant antitumor effects against HCT116 cells, where the compound reduced tumor volume significantly in xenograft models. The results indicated a T/C ratio of 60% at 45 mg/kg and 47% at 80 mg/kg over 16 days, showcasing its potential as an anticancer agent .

Antiviral Properties

Research on compounds with similar structures highlighted their effectiveness against viral targets. For instance, certain derivatives exhibited IC50 values as low as 1.96 μM against reverse transcriptase enzymes, indicating strong antiviral activity . This suggests that this compound may also possess similar antiviral properties.

Data Tables

Biological Activity IC50 Value (μM) Target Reference
Antitumor (HCT116)-Tumor Growth Inhibition
Antiviral (RT Inhibitor)1.96Reverse Transcriptase
HDAC Inhibition-Histone Deacetylase

Case Studies

  • Antitumor Efficacy : A related benzamide derivative was tested for its ability to inhibit HDAC activity and showed promising results in reducing tumor cell proliferation without inducing apoptosis, indicating a unique mechanism that could be exploited for therapeutic purposes .
  • Antiviral Screening : Compounds structurally related to the target compound were screened for antiviral activity against HIV and other viruses, revealing significant inhibition rates that warrant further investigation into their clinical utility .

Q & A

Basic Question

  • 1H/13C NMR : The thiophene protons (δ 6.8–7.5 ppm) and pyridine protons (δ 8.0–8.5 ppm) are diagnostic for confirming regiochemistry. NOESY can distinguish between ortho and meta substitutions on the pyridine ring .
  • HRMS : Exact mass analysis (e.g., m/z 435.08 for C21H16N2OS2) verifies the molecular formula. Fragmentation patterns in ESI-MS help identify the benzamide backbone and thiophene attachments .

What strategies optimize reaction yields when introducing thiophene substituents?

Advanced Question

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may require strict temperature control (60–80°C) to prevent decomposition .
  • Catalyst systems : Pd(PPh3)4 or Pd(dppf)Cl2 for Suzuki couplings, with K2CO3 as a base, improve cross-coupling efficiency between thiophene boronic acids and halogenated pyridines .
  • Contradiction note : While some protocols suggest microwave-assisted synthesis for faster reactions, conventional heating (reflux in THF) may provide better reproducibility for sensitive intermediates .

How does computational modeling aid in predicting the compound’s binding affinity to biological targets?

Advanced Question

  • Density Functional Theory (DFT) : Used to calculate electron density maps and localize reactive sites (e.g., sulfur atoms in thiophene rings for potential hydrogen bonding) .
  • Molecular docking : Software like AutoDock Vina simulates interactions with kinase domains (e.g., ABL1 or EGFR), prioritizing conformations with low binding energy (ΔG < −8 kcal/mol). The pyridine-thiophene scaffold shows affinity for hydrophobic pockets .

How to address conflicting crystallographic and spectroscopic data during structural validation?

Advanced Question

  • X-ray vs. NMR discrepancies : If X-ray diffraction (e.g., SHELX-refined structures) indicates planar benzamide geometry but NMR suggests rotational flexibility, this may arise from dynamic effects in solution. Variable-temperature NMR (VT-NMR) can resolve such contradictions .
  • Mass spectrometry anomalies : Isotopic patterns (e.g., bromine signatures) must align with expected halogenation sites. Deviations may indicate incomplete substitution or side reactions .

What biological assays are suitable for evaluating this compound’s kinase inhibition potential?

Advanced Question

  • In vitro kinase assays : Use ADP-Glo™ kits to measure ATP consumption in target kinases (e.g., JAK2 or MAPK). IC50 values < 1 µM suggest high potency .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 comparisons to imatinib derivatives .

How do substituent modifications (e.g., CF3 vs. OCH3) alter the compound’s physicochemical properties?

Advanced Question

  • LogP calculations : Trifluoromethyl groups increase lipophilicity (LogP +0.5), enhancing membrane permeability but reducing aqueous solubility. Methoxy groups improve solubility but may reduce target affinity .
  • Thermal stability : DSC analysis shows CF3-substituted derivatives have higher melting points (~250°C) compared to OCH3 analogs (~180°C), impacting formulation strategies .

What chromatographic techniques resolve diastereomers or regioisomers during synthesis?

Advanced Question

  • Chiral HPLC : Use of amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) eluent separates enantiomers with >99% ee .
  • HPLC-MS/MS : Hypersil Gold C18 columns (3 µm) with 0.1% formic acid in acetonitrile/water gradients differentiate regioisomers via retention time shifts and MS/MS fragmentation .

How to validate the compound’s stability under physiological conditions?

Advanced Question

  • Forced degradation studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS; thiophene oxidation to sulfoxides is a common pathway .
  • Light exposure tests : ICH Q1B guidelines recommend 1.2 million lux-hours to assess photodegradation. UV-Vis spectroscopy tracks absorbance shifts at λmax ~270 nm .

What are the limitations of current synthetic routes for scaling to gram quantities?

Advanced Question

  • Bottlenecks : Low yields (<40%) in Suzuki coupling steps due to Pd leaching. Switching to immobilized catalysts (e.g., Pd on carbon) improves recyclability .
  • Cost analysis : Thiophene-3-boronic acid (CAS 61675-85-2) costs ~$500/g; alternative routes using thiophene-2-carboxylate esters may reduce expenses .

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